tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate
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Overview
Description
Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and two methoxy groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-hydroxy-3,5-dimethoxyphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in maintaining consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring allow it to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Tert-butylN-(4-hydroxy-3,3-dimethylbutyl)carbamate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C13H19NO5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-8-6-9(17-4)11(15)10(7-8)18-5/h6-7,15H,1-5H3,(H,14,16) |
InChI Key |
OZQVADZFHGRTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
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